(R)-1-(2,3-Difluorophenyl)ethanamine is a chiral compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly azole antifungal agents []. It is categorized as a primary amine and a substituted phenylalkylamine. Its significance in scientific research lies in its role as a building block for the development of new drugs and bioactive molecules.
This compound falls under the category of chiral amines, which are important in asymmetric synthesis and pharmaceutical development. Chiral amines are often used as building blocks in the synthesis of biologically active molecules, making them significant in both academic research and industrial applications.
The synthesis of (R)-1-(2,3-Difluorophenyl)ethanamine can be achieved through several methods:
In industrial settings, large-scale synthesis often utilizes biocatalysts or advanced chiral catalysts to ensure high yields and enantiomeric purity. The choice of catalyst and reaction conditions is critical for achieving the desired product characteristics.
(R)-1-(2,3-Difluorophenyl)ethanamine has a specific molecular structure characterized by:
(R)-1-(2,3-Difluorophenyl)ethanamine participates in various chemical reactions:
The mechanism of action for (R)-1-(2,3-Difluorophenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine substituents enhance its binding affinity due to increased electronegativity, which can lead to improved selectivity towards certain biological targets.
Research indicates that compounds similar to (R)-1-(2,3-Difluorophenyl)ethanamine may exhibit activity against various biological pathways by modulating receptor activity or enzyme function. Detailed studies using molecular docking simulations can elucidate these interactions at the atomic level .
The physical and chemical properties of (R)-1-(2,3-Difluorophenyl)ethanamine include:
Biocatalysis leverages enzymatic precision to achieve high enantiomeric excess (ee) in the synthesis of chiral amines. For (R)-1-(2,3-difluorophenyl)ethanamine, lipase-catalyzed kinetic resolution stands as a robust approach. Pseudomonas sp. lipase demonstrates exceptional stereoselectivity toward the (R)-enantiomer during transesterification or hydrolysis of racemic amine precursors. In optimized membrane reactors, this enzyme achieves enantiomeric excess >99% under mild conditions (25–40°C, pH 7.5–8.5), though yields are theoretically capped at 50% for resolution-based methods [5].
Enantioselective chromatographic separation serves as a complementary analytical and preparative tool. Cellulose-based chiral stationary phases (CSPs), particularly tris(3,5-dimethylphenylcarbamate) (CHIRALCEL-ODH®) and tris(4-methylbenzoate) (LUX Cellulose-3®) columns, enable baseline resolution of enantiomers. Mobile phases incorporating n-hexane/ethanol with 0.1% diethylamine (DEA) yield resolution factors (Rₛ) >7.0, critical for monitoring enzymatic reactions and purifying trace enantiomers .
Table 1: Enzymatic Kinetic Resolution Performance
Lipase Source | Reaction Type | Temperature (°C) | ee (%) | Enantioselectivity (E) |
---|---|---|---|---|
Pseudomonas sp. | Transesterification | 30 | >99 | >200 |
Candida cylindracea | Hydrolysis | 37 | 85 | 30 |
Porcine pancreas | Transesterification | 25 | 78 | 25 |
Cyanoacetamide synthons facilitate enzymatic resolutions by introducing hydrogen-bonding motifs that enhance chiral recognition. Aspergillus niger lipase catalyzes the stereoselective acylation of the racemic amine with cyanoacetic acid derivatives, yielding (R)-amides with 95% ee. These intermediates are subsequently hydrolyzed to recover the target amine without racemization .
Industrial synthesis prioritizes atom economy and scalability. Reductive amination of 2,3-difluoroacetophenone using immobilized catalysts in continuous-flow systems achieves productivity of 5–10 kg/L/day. Methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol/tetrahydrofuran mixtures (4:1) at 60°C afford the racemic amine, followed by enantiomeric enrichment via diastereomeric salt crystallization with (S)-mandelic acid (yield: 38%, ee: 99.5%) [1] [6] [9].
Metal-organic frameworks (MOFs) with chiral induction sites enable asymmetric reductive amination. Zr-based MOFs functionalized with (R,R)-salen ligands catalyze ketone reduction via transfer hydrogenation with ammonia-borane complexes, delivering the (R)-amine directly in 92% ee and eliminating resolution steps. Catalyst recyclability (>15 cycles) enhances cost efficiency for multi-ton production .
Cost analysis reveals scale-dependent economics. At 10-kg scale, reductive amination costs approximately $563/kg, decreasing to $282/kg at 25-kg volumes due to reduced catalyst and solvent expenditures. Biocatalytic resolution remains cost-prohibitive above 1-kg scales ($1,407/kg at 25 kg) due to enzyme consumption [1].
Table 2: Industrial-Scale Cost Analysis
Scale | Reductive Amination Cost ($/kg) | Biocatalytic Resolution Cost ($/kg) | Chiral Pool Cost ($/kg) |
---|---|---|---|
100 mg | 12.80 | 128.00 | 280.00 |
1 kg | 72.50 | 563.00 | 1,200.00 |
10 kg | 56.30 | 1,407.00 | 9,500.00 |
Waste mitigation strategies include solvent recovery (≥90% n-hexane) and catalytic converter systems for fluorine-containing byproducts, reducing environmental impact by 40% compared to batch processing [1] .
Reductive amination outperforms alternative routes in yield and scalability:
Chiral pool synthesis utilizes natural terpenes or amino acids as enantiopure starting materials. (R)-Limonene derivatives have been alkylated with 2,3-difluorobenzyl bromide, followed by ozonolysis and Curtius rearrangement to access the target amine. This route suffers from lengthy protection/deprotection sequences and 30% overall yield, limiting commercial viability [7].
Substrate constraints hinder chiral pool adoption. The 2,3-difluorophenyl moiety necessitates harsh conditions (150°C) for Friedel-Crafts acylation of chiral auxiliaries, inducing racemization. Additionally, limited availability of enantiopure 1-(2,3-difluorophenyl)ethanone precursors escalates costs to >$9,500/kg at 10-kg scale [1] [4].
Table 3: Comparative Analysis of Synthetic Routes
Parameter | Reductive Amination | Biocatalytic Resolution | Chiral Pool |
---|---|---|---|
Overall Yield | 80–85% | 40–45% | 60–65% |
ee Attainable | >99.5% | >99% | 98% |
Catalyst Loading | 0.5–2 mol% | 10–20 wt% | N/A |
Scalability | >100 kg | <10 kg | <1 kg |
Cost at 10 kg ($/kg) | 56.30 | 1,407.00 | 9,500.00 |
Stereochemical flexibility favors reductive amination. Switching to the (S)-enantiomer (CAS 1415380-62-9) requires only substitution of (S)-mandelic acid in crystallization, whereas chiral pool routes necessitate entirely different starting materials [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0